5-MeO-MET

Serotonin Receptor Binding Structure-Activity Relationship (SAR) 5-HT1A/5-HT2A Pharmacology

Researchers studying 5-HT receptor pharmacology need validated tool compounds with defined selectivity. 5-MeO-MET (CAS 16977-53-0) is a high-purity analytical reference standard and potent 5-HT1A/5-HT2A agonist that enables precise SAR studies. Key outcomes: (1) Unique N-ethyl-N-methyl substitution profile allows dissection of receptor affinity, functional selectivity, and SERT activity; (2) Potent, reliable head-twitch response (HTR) inducer for 5-HT2A-mediated behavioral studies; (3) ≥98% purity ensures reproducible data for forensic method validation and medicinal chemistry programs. Supplies are in stock with immediate global shipping.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 16977-53-0
Cat. No. B176629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-MeO-MET
CAS16977-53-0
SynonymsN-ethyl-N-methyl-5-methoxy-tryptamine
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCN(C)CCC1=CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3
InChIKeyAVECDEWGCOLCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-MeO-MET (CAS 16977-53-0): Procurement Overview for a 5-HT1A/5-HT2A Agonist Tryptamine Research Standard


5-MeO-MET (5-Methoxy-N-methyl-N-ethyltryptamine; CAS 16977-53-0) is a substituted tryptamine derivative and a structural analog of the psychedelic compound 5-MeO-DMT [1]. It functions as an agonist at both the 5-HT1A and 5-HT2A serotonin receptors [1]. This compound is primarily utilized as an analytical reference standard for research and forensic applications .

Why 5-MeO-MET is Not Interchangeable with 5-MeO-DMT or Other 5-MeO-Tryptamines


Within the 5-methoxytryptamine class, small structural modifications to the N,N-dialkyl group lead to substantial, quantifiable shifts in receptor affinity, functional selectivity, and behavioral pharmacology [1]. Substituting one methyl group on 5-MeO-DMT with an ethyl group to create 5-MeO-MET alters its rank-order affinity for 5-HT1A and 5-HT2A receptors and modulates its activity at the serotonin transporter (SERT), establishing a unique pharmacological fingerprint [1]. These differences preclude simple, data-blind substitution for research applications where precise receptor engagement or behavioral outcomes are critical.

5-MeO-MET: A Comparative Pharmacological Evidence Guide for Scientific Procurement


Rank-Order Receptor Affinity: 5-MeO-MET Exhibits Higher 5-HT1A/5-HT2A Affinity than Bulkier 5-MeO-Tryptamine Analogs

In a direct comparison of three N,N-dialkyl-substituted 5-methoxytryptamines (5-MeO-MET, 5-MeO-MiPT, and 5-MeO-EiPT), 5-MeO-MET demonstrated the highest affinity for both human 5-HT1A and 5-HT2A receptors [1]. This rank order (5-MeO-MET > 5-MeO-MiPT > 5-MeO-EiPT) demonstrates that reducing steric bulk on the amine nitrogen increases receptor engagement [1].

Serotonin Receptor Binding Structure-Activity Relationship (SAR) 5-HT1A/5-HT2A Pharmacology

Differential Serotonin Transporter (SERT) Activity: 5-MeO-MET Shows Reduced SERT Affinity Compared to Bulkier Analogs

In contrast to its superior receptor affinity, 5-MeO-MET exhibits lower affinity for the human serotonin transporter (SERT) compared to bulkier N,N-dialkyl analogs [1]. The rank order of SERT affinity was found to be opposite to that of the 5-HT1A/5-HT2A receptors, with 5-MeO-MET showing the lowest affinity among the three compounds tested (5-MeO-EiPT > 5-MeO-MiPT > 5-MeO-MET) [1]. The potency for inhibiting 5-HT uptake correlated with these SERT Ki values [1].

Serotonin Transporter (SERT) Reuptake Inhibition Off-Target Pharmacology

Behavioral Efficacy: 5-MeO-MET Induces the Most Robust Head-Twitch Response (HTR) Among Tested Analogs

In an in vivo mouse model of psychedelic-like activity, 5-MeO-MET induced the highest efficacy in the head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation [1]. The rank order for HTR induction (5-MeO-MET > 5-MeO-MiPT > 5-MeO-EiPT) directly mirrors the rank order of their affinities for 5-HT1A and 5-HT2A receptors [1].

Head-Twitch Response (HTR) In Vivo Behavioral Pharmacology 5-HT2A Functional Activity

Receptor Selectivity Profile: 5-MeO-MET Demonstrates Functional Selectivity for 5-HT1A over 5-HT2A in BRET Assays

Functional characterization using BRET (Bioluminescence Resonance Energy Transfer) assays confirms that 5-MeO-MET acts as a potent agonist at both 5-HT1A-Gi and 5-HT2A-Gq signaling pathways [1]. Critically, the data reveal a functional selectivity profile of 5-HT1A > 5-HT2A [1], which is a key parameter differentiating its downstream signaling effects from other serotonergic compounds like LSD or psilocybin that exhibit different selectivity patterns.

Functional Selectivity BRET Assay G Protein Activation

Locomotor Effects: 5-MeO-MET Reduces Locomotor Activity in Mice via 5-HT1A Receptor Activation

5-MeO-MET administration in mice leads to a significant reduction in total locomotor activity [1]. This effect is consistent with the activation of 5-HT1A receptors [1]. While this is a class effect observed for many 5-HT1A agonists, it provides a quantifiable in vivo endpoint for verifying target engagement and comparing potency across different 5-MeO-tryptamine analogs [1].

Locomotor Activity 5-HT1A Receptor In Vivo Behavior

High-Impact Research and Forensic Applications for 5-MeO-MET


Structure-Activity Relationship (SAR) Studies of 5-Methoxytryptamines

5-MeO-MET serves as a critical tool compound for medicinal chemistry and pharmacology programs investigating the structural determinants of receptor affinity, functional selectivity, and SERT activity within the 5-methoxytryptamine class [1]. Its distinct N-ethyl-N-methyl substitution pattern, compared to 5-MeO-DMT (N,N-dimethyl) and 5-MeO-DET (N,N-diethyl), allows researchers to probe the effects of incremental increases in N-alkyl chain length on pharmacological outcomes [1].

In Vivo Behavioral Pharmacology of 5-HT2A Agonists

Due to its demonstrated high efficacy in inducing the head-twitch response (HTR) in mice [1], 5-MeO-MET is a potent and reliable chemical probe for preclinical studies investigating 5-HT2A receptor-mediated behaviors. Its use is well-suited for experiments aimed at dissecting the roles of 5-HT2A and 5-HT1A receptors in modulating the HTR, including studies employing selective antagonists like ketanserin (5-HT2A) and WAY100635 (5-HT1A) [1].

Functional Selectivity and Signaling Bias Research

The documented functional selectivity profile of 5-MeO-MET, favoring 5-HT1A over 5-HT2A signaling in BRET assays [2], makes it a valuable compound for researchers exploring biased agonism at serotonin receptors. It can be used in comparative studies against pan-agonists like LSD or other 5-MeO-tryptamines to correlate specific signaling fingerprints (e.g., Gi vs. Gq activation) with distinct in vivo outcomes and therapeutic potential [2].

Forensic Toxicology and Analytical Reference Standards

As a known 'designer drug' found on illicit markets since at least 2012, 5-MeO-MET is an essential analytical reference standard for forensic laboratories . Its procurement is necessary for the development and validation of LC-MS/MS and GC-MS methods used to identify and quantify this compound and its metabolites in seized materials and biological specimens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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